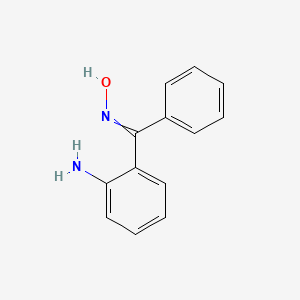

2-Aminobenzophenone oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine |

InChI |

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2 |

InChI Key |

STLNPQQBAZTBIO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2N |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Aminobenzophenone Oxime and Its Derivatives

General Synthetic Approaches to 2-Aminobenzophenone (B122507) Oxime Formation

The synthesis of 2-aminobenzophenone oxime is a critical step in the production of various heterocyclic compounds, including medicinally important 1,4-benzodiazepines. wum.edu.pltandfonline.comgoogle.com The primary methods for its formation involve the direct reaction of a ketone with hydroxylamine (B1172632) or the conversion from a pre-synthesized 2-aminobenzophenone.

Condensation Reactions with Hydroxylamine and Derivatives

The most direct route to this compound involves the condensation reaction of 2-aminobenzophenone with hydroxylamine or its salts, such as hydroxylamine hydrochloride. google.comwikipedia.org This reaction is typically carried out in a suitable solvent like ethanol (B145695). google.com The reaction of 2-aminobenzophenone with hydroxylamine can lead to the formation of two geometric isomers, the α-oxime and the β-oxime. The α-oxime is generally the major product. google.com However, the reaction can produce a mixture of both isomers, which may necessitate separation, often through crystallization techniques. google.com

For instance, a mixture of 2-amino-5-chlorobenzophenone (B30270) and hydroxylamine hydrochloride in ethanol, when refluxed, yields a mixture of the corresponding α- and β-oximes. google.com The α-oxime can be separated from the β-form by crystallization from solvents like petroleum ether or benzene (B151609). google.com In another example, the synthesis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime was achieved by reacting 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride in ethanol with the addition of sodium hydroxide (B78521) pellets. iucr.org

The formation of oxime derivatives can also be a precursor to further chemical transformations. For example, 2-aminobenzophenone oximes can be acylated with α-halo-lower alkanoyl halides to produce 2-(α-halo-lower alkanoylamino)-benzophenone oximes. google.com

Conversion from 2-Aminobenzophenone Precursors

The synthesis of this compound is fundamentally dependent on the availability of the corresponding 2-aminobenzophenone precursor. asianpubs.org Numerous synthetic strategies have been developed to produce these crucial intermediates. asianpubs.org These methods often involve multiple steps, including protection and deprotection of the amino group. asianpubs.org

One common approach involves the reduction of a 2-nitrobenzophenone intermediate to afford the desired 2-aminobenzophenone. asianpubs.org However, a significant drawback of this method is that 2-nitrobenzoyl chlorides are poor substrates for the preceding Friedel-Crafts reaction, likely due to the deactivating effect of the nitro group and its complexation with the catalyst. asianpubs.org

Precursor Synthesis Pathways for 2-Aminobenzophenones

The synthesis of 2-aminobenzophenones is a well-established area of organic chemistry, with the Friedel-Crafts acylation being a cornerstone methodology. wum.edu.pl

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds and is widely employed in the synthesis of 2-aminobenzophenones. wum.edu.pl This reaction typically involves the acylation of an aromatic compound with an acylating agent, such as a benzoyl chloride, in the presence of a Lewis acid catalyst. tandfonline.com

A significant pathway to 2-aminobenzophenones involves the Friedel-Crafts reaction of anthranilic acid derivatives with aryl compounds. asianpubs.org To prevent unwanted side reactions with the amino group, it is often necessary to protect it before the acylation step. asianpubs.org

One method involves protecting the amino group of anthranilic acid by forming an amidine adduct with dimethylformamide. The corresponding acid chloride is then generated in situ and subjected to a Friedel-Crafts reaction, yielding the 2-aminobenzophenone in moderate yields (40-60%) after hydrolysis. asianpubs.org

Another protection strategy employs p-toluenesulfonyl chloride to form a sulfonamide with the amino group of anthranilic acid. asianpubs.orgorgsyn.org The resulting p-toluenesulfonylanthranilic acid is then converted to its acid chloride and used in a Friedel-Crafts acylation. asianpubs.orgorgsyn.org While this method provides moderate yields, the removal of the tosyl protecting group requires harsh acidic conditions due to the stability of the sulfonamide bond. asianpubs.org

A more recent development utilizes trifluoromethanesulfonic acid (triflic acid) to activate anthranilic acid nitrile for a Friedel-Crafts-type reaction with benzene, leading to 2-aminobenzophenone in high yield (88%). chemicalbook.com The reaction proceeds by activating the nitrile group, facilitating electrophilic attack on the benzene ring.

The reaction of isatoic anhydride, derived from anthranilic acid, with an N,O-dialkylhydroxylamine, followed by reaction with a phenyllithium (B1222949) reagent (generated in situ from a halobenzene and an alkyllithium), also provides a route to 2-aminobenzophenones. google.com

Table 1: Comparison of Synthetic Routes to 2-Aminobenzophenone from Anthranilic Acid Derivatives

| Starting Material | Protecting/Activating Agent | Acylating Species | Aryl Compound | Catalyst | Yield | Key Features | Reference |

| Anthranilic acid | Dimethylformamide/SOCl₂ | In situ acid chloride | Benzene | AlCl₃ | 40-60% | Amidine protection | asianpubs.org |

| Anthranilic acid | p-Toluenesulfonyl chloride | In situ acid chloride | Benzene | AlCl₃ | Moderate | Sulfonamide protection; harsh deprotection | asianpubs.orgorgsyn.org |

| Anthranilic acid nitrile | Trifluoromethanesulfonic acid | Activated nitrile | Benzene | Trifluoromethanesulfonic acid | 88% | Direct activation of nitrile | chemicalbook.com |

| Isatoic anhydride | N,O-Dimethylhydroxylamine | Weinreb amide intermediate | Halobenzene/Alkyllithium | - | High | Forms Weinreb amide intermediate | google.com |

| Substituted isatoic anhydride | - | - | Benzene | (Diacetoxyiodo)benzene (B116549) (DIB) | Good | Microwave-assisted, green catalyst | jetir.org |

The choice of catalyst is crucial in Friedel-Crafts benzoylation reactions. Traditional catalysts like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄) are often required in stoichiometric amounts and can be difficult to recycle. tandfonline.com The direct Friedel-Crafts acylation of anilines is often unsuccessful because N-acylation occurs much faster than the desired C-acylation. tandfonline.com Therefore, N-protection of the amino group is typically necessary. tandfonline.com

Recent research has focused on developing more efficient and reusable catalyst systems. Copper triflate (Cu(OTf)₂) has emerged as a promising catalyst for the Friedel-Crafts benzoylation of aniline (B41778) derivatives. tandfonline.comresearchgate.net It has shown high catalytic activity in the benzoylation of anilides, which are formed by the initial N-acylation of anilines. researchgate.net The copper triflate catalyst can be recovered and reused without a significant loss of activity. researchgate.net The reaction can be carried out under solvent-free conditions or in ionic liquids, offering greener alternatives to traditional methods. researchgate.net

Other metal triflates, including those of lanthanum, praseodymium, neodymium, holmium, and erbium, have also been investigated, with copper triflate demonstrating the highest catalytic activity in certain systems. tandfonline.com The use of (diacetoxyiodo)benzene (DIB) as a stable, non-hazardous, and acidic catalyst for the Friedel-Crafts reaction of substituted isatoic anhydrides under microwave conditions has also been reported as an efficient and environmentally friendly approach. jetir.org

Table 2: Catalyst Systems for Friedel-Crafts Benzoylation in the Synthesis of Aminobenzophenones

| Catalyst | Substrate | Acylating Agent | Key Features | Reference |

| AlCl₃ | p-Toluenesulfonylanthranilic acid | Benzoyl chloride | Traditional Lewis acid, stoichiometric amounts often needed | asianpubs.orgorgsyn.org |

| ZnCl₂ | p-Chloroaniline | Substituted benzoyl chlorides | Solid-state reaction, good yields (40-50%) | tandfonline.comresearchgate.nettandfonline.com |

| Copper triflate (Cu(OTf)₂) | Aniline derivatives (as anilides) | 4-Fluorobenzoyl chloride | Recyclable catalyst, can be used in ionic liquids or under microwave irradiation | tandfonline.comresearchgate.netresearchgate.net |

| (Diacetoxyiodo)benzene (DIB) | Substituted isatoic anhydride | Benzene | Microwave-assisted, green catalyst | jetir.org |

| Gold(III) / TPPMS | Deactivated N-alkylanilines | Benzyl alcohols | Dehydrative C-H selective benzylation in water | rsc.org |

Grignard Reagent Additions

The addition of Grignard reagents to 2-aminobenzonitriles represents a significant method for the synthesis of 2-aminobenzophenones, which are precursors to their oxime derivatives. This transformation involves the nucleophilic addition of an aryl or alkyl Grignard reagent to the nitrile group of 2-aminobenzonitrile (B23959). The reaction proceeds through an imine salt intermediate, which is subsequently hydrolyzed to yield the corresponding 2-aminobenzophenone. asianpubs.org A key advantage of this method is that the ketone is generated only after the addition of water, thus preventing the organometallic reagent from reacting with the ketone product. asianpubs.org

The reaction of 2-aminobenzonitriles with aryl-Grignard or organolithium reagents can produce 2-aminobenzophenones in good yields, with some studies reporting yields as high as 71%. asianpubs.org For instance, reacting 2-aminobenzonitrile with a Grignard reagent can form an imine salt intermediate, which upon hydrolysis, yields the 2-aminobenzophenone. asianpubs.org This method is versatile and can be adapted for various substituted 2-aminobenzophenones. asianpubs.orgresearchgate.net

In a specific example, N-methoxy-N-methylanthranilic acid amides react with halobenzenes in the presence of an alkyllithium. The alkyllithium preferentially reacts with the halobenzene to form a phenyllithium intermediate, which then reacts with the amide to form the ketone. google.com

Table 1: Grignard Reagent Additions for 2-Aminobenzophenone Synthesis

| Reactants | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitriles | Aryl-Grignard or lithium reagents | 2-Aminobenzophenones | 71 | asianpubs.org |

| N-methoxy-N-methyl anthranilic acid amide, halobenzene | Alkyllithium | 2-Aminobenzophenone | High | google.com |

Reductive Methodologies

Several reductive strategies are employed to synthesize this compound and its precursors. These methods often involve the reduction of a functional group to an amine or the cleavage of a heterocyclic ring.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. In the context of 2-aminobenzophenone synthesis, it is particularly useful for the reductive cleavage of the N-O bond in 2,1-benzisoxazoles (anthranils). asianpubs.org This reaction is often carried out using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. The process can be significantly accelerated by the use of ultrasound, which can reduce reaction times by up to 70% compared to conventional heating, an effect attributed to enhanced mass transfer and cavitation.

The hydrogenation of 5-halo-2-aminobenzophenones to produce 2-aminobenzophenones can be achieved using gaseous hydrogen in the presence of a palladium catalyst and a halide ion acceptor. google.com The reaction is typically performed in an organic solvent at atmospheric or superatmospheric pressure. google.com

Furthermore, the choice of catalyst can influence the reaction's outcome. For instance, the hydrogenation of 2-indanone (B58226) oxime over a Pd/C catalyst in the presence of acid leads to the formation of 2-aminoindane, while using a Pt/C catalyst under the same conditions yields the corresponding hydroxylamine. mdpi.com This highlights the chemoselectivity that can be achieved by carefully selecting the catalytic system.

Reduction of Azide (B81097) Precursors

The reduction of azide precursors provides a direct route to the amino group of 2-aminobenzophenones. The Curtius reaction, for example, converts 2-nitrobenzoyl azides into 2-aminobenzophenones through thermal decomposition. The isocyanate intermediate generated in this process reacts in situ with water to form the amine. While this method can be efficient, it involves the use of unstable azide intermediates, which can pose safety risks.

A variety of reagents can be used to reduce azides to amines. For instance, a combination of cobalt(II) chloride hexahydrate and sodium borohydride (B1222165) in water can effectively reduce a broad spectrum of azides to their corresponding amines chemoselectively and in high yields. mdma.ch Another one-pot method allows for the direct conversion of azides to N-monomethylamines by reduction followed by methylation. mdma.ch

Reductive Cleavage of 2,1-Benzisoxazoles

The reductive cleavage of 2,1-benzisoxazoles (also known as anthranils) is a key step in a two-step synthesis of 2-aminobenzophenones. tubitak.gov.trasianpubs.org This method typically begins with the nucleophilic substitution of a nitrobenzene (B124822) with phenylacetonitrile (B145931) to form a 2,1-benzisoxazole. tubitak.gov.trasianpubs.org This intermediate is then reduced to yield the 2-aminobenzophenone. tubitak.gov.trasianpubs.org

Several reducing agents can be employed for this cleavage. A mixture of iron powder and acetic acid is a common choice. tubitak.gov.tr The reaction can be performed under both conventional heating and ultrasonic irradiation, with ultrasound significantly reducing the reaction time. tubitak.gov.tr Another effective system for this transformation is a combination of zinc and aluminum(III) chloride hexahydrate in moist tetrahydrofuran (B95107) (THF). scite.aiarkat-usa.org This method has been shown to produce o-aminobenzophenones in high yields (88-92%). arkat-usa.org Iodotrimethylsilane (ITMS) promoted by water has also been demonstrated to reductively cleave 2,1-benzisoxazoles to o-aminobenzophenones in high yields and at room temperature. researchgate.net

Table 2: Reductive Cleavage of 2,1-Benzisoxazoles

| Reducing Agent/System | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| Fe / Acetic Acid | High | Conventional heating or ultrasound | tubitak.gov.tr |

| Zn / AlCl₃·6H₂O / moist THF | 88-92 | Not specified | arkat-usa.org |

| Iodotrimethylsilane (ITMS) / H₂O | High | Room temperature | researchgate.net |

Nucleophilic Substitution Reactions of Nitrobenzenes

Nucleophilic aromatic substitution (SNAr) of nitrobenzenes is a foundational step in a two-step synthesis of 2-aminobenzophenones. tubitak.gov.trasianpubs.org In this approach, a nitrobenzene derivative reacts with a nucleophile, such as the carbanion of phenylacetonitrile, to form a 2,1-benzisoxazole intermediate. tubitak.gov.trasianpubs.org This reaction is typically carried out in the presence of a strong base like potassium hydroxide in a suitable solvent such as methanol. tubitak.gov.tr

The efficiency of this substitution can be significantly enhanced through the use of ultrasound irradiation. tubitak.gov.trpreprints.org For example, the reaction of nitrobenzene with phenylacetonitrile under ultrasonic conditions (40 kHz, 50°C) leads to the formation of the 2,1-benzisoxazole intermediate. Subsequent reduction of this intermediate yields the final 2-aminobenzophenone. Studies have shown that ultrasound can dramatically shorten reaction times and improve yields compared to conventional methods. tubitak.gov.trpreprints.org

The scope of this reaction is influenced by the substituents on the nitrobenzene ring. Certain substituents, such as methyl and methoxy (B1213986) groups, may not be compatible with the reaction conditions. asianpubs.org

Aryne-Based Molecular Rearrangements

Aryne chemistry offers a modern and versatile approach to the synthesis of 2-aminobenzophenones. This strategy often involves the generation of a highly reactive aryne intermediate, which then undergoes further reactions to construct the desired benzophenone (B1666685) scaffold. rsc.org

One such method involves the transformation of readily accessible acyl hydrazides into protected 2-aminobenzophenones. researchgate.net This two-step process begins with an aryne-based molecular rearrangement, followed by a one-pot addition-elimination procedure. researchgate.net A key advantage of this protocol is its tolerance for a wide variety of functional groups. The resulting carbamate-protected 2-aminobenzophenone can be easily deprotected to afford the free amine. researchgate.net This method has been successfully applied to the synthesis of the neurological drug phenazepam. researchgate.net

The generation of the aryne intermediate is a critical step in these syntheses. Various methods exist for generating arynes, and their reactivity can be harnessed for the construction of complex polycyclic natural products. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aminobenzophenone |

| 2-Aminobenzonitrile |

| 2,1-Benzisoxazole (Anthranil) |

| 2-Aminoindane |

| 2-Indanone oxime |

| 2-Nitrobenzoyl azide |

| 5-Halo-2-aminobenzophenone |

| Acyl hydrazide |

| Aluminum(III) chloride hexahydrate |

| Cobalt(II) chloride hexahydrate |

| Iodotrimethylsilane (ITMS) |

| N-methoxy-N-methylanthranilic acid amide |

| Palladium-on-carbon (Pd/C) |

| Phenazepam |

| Phenylacetonitrile |

| Platinum-on-carbon (Pt/C) |

| Sodium borohydride |

| Tetrahydrofuran (THF) |

Stereoselective Synthesis of this compound Isomers

The conversion of 2-aminobenzophenone to its corresponding oxime is a standard chemical transformation, typically achieved by reacting the ketone with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride. google.com This reaction introduces a C=N double bond with a hydroxyl group attached to the nitrogen, creating the possibility of stereoisomerism.

The formation of an oxime from an unsymmetrical ketone like 2-aminobenzophenone can result in two geometric isomers, designated as syn and anti (or E and Z). The syn isomer has the hydroxyl group on the same side of the C=N double bond as the aminophenyl group, while the anti isomer has it on the opposite side.

The stereochemical outcome of oximation reactions is influenced by several factors, including:

pH of the reaction medium: Acidic or basic conditions can affect the rate of formation of each isomer.

Temperature: Thermodynamic or kinetic control can be established by varying the reaction temperature.

Steric and electronic effects: The nature and size of the substituents on the ketone can favor the formation of one isomer over the other.

For many benzophenone oximes, including derivatives like 2-amino-5-chlorobenzophenone oxime, the product is often obtained as a mixture of syn and anti isomers, indicating that achieving high stereoselectivity can be challenging under standard laboratory conditions. sigmaaldrich.com Specific, highly stereoselective methods for the direct synthesis of a single isomer of this compound are not extensively detailed in the literature, and often the mixture of isomers is used in subsequent synthetic steps.

The syn and anti isomers of an oxime can often be interconverted. This process typically requires breaking the partial double-bond character of the C=N bond to allow for rotation. The interconversion is generally catalyzed by acid or heat.

Acid-Catalyzed Interconversion: In the presence of a strong acid, the oxime nitrogen can be protonated. This protonation reduces the C=N double bond character, facilitating rotation around the central bond. Subsequent deprotonation can then lead to a mixture of both isomers, often favoring the thermodynamically more stable form.

Thermal Interconversion: Heating a sample of an oxime can provide sufficient energy to overcome the rotational barrier of the C=N bond, leading to equilibration between the syn and anti forms. For instance, heating a solution of an oxime isomer mixture in a high-boiling solvent like xylene can sometimes be used to favor one isomer or to reach a thermodynamic equilibrium. ethz.ch

Specific mechanistic studies detailing the precise conditions and kinetics for the interconversion of this compound isomers are not prominently featured in reviewed literature. However, the general principles of acid- and heat-catalyzed isomerization are expected to apply to this compound.

Derivatization and Structural Modification of 2 Aminobenzophenone Oxime Scaffold

Synthesis of Substituted 2-Aminobenzophenone (B122507) Oxime Analogues

The core structure of 2-aminobenzophenone oxime can be systematically altered to create a library of analogues with diverse electronic and steric properties. These modifications primarily involve the introduction of various substituents onto the phenyl rings.

Halogenated Derivatives (e.g., 5-Chloro-2-Aminobenzophenone Oxime)

Halogenation of the 2-aminobenzophenone scaffold is a common strategy to modulate its chemical reactivity and biological activity. The introduction of a chlorine atom at the 5-position of the aminophenyl ring yields 5-chloro-2-aminobenzophenone, a key intermediate for various derivatives. wikipedia.org

The synthesis of 5-chloro-2-aminobenzophenone oxime is typically achieved through the reaction of 2-amino-5-chlorobenzophenone (B30270) with hydroxylamine (B1172632) hydrochloride. iucr.orgpatsnap.com In a common procedure, these reactants are mixed in ethanol (B145695), and sodium hydroxide (B78521) is added to facilitate the reaction. iucr.orgpatsnap.com The mixture is then refluxed to drive the formation of the oxime. iucr.orgpatsnap.com One synthetic protocol involves refluxing 2-amino-5-chlorobenzophenone and hydroxylamine hydrochloride in ethanol for an extended period, followed by concentration and purification. google.com Another method describes a similar reaction but specifies the addition of sodium hydroxide pellets to a stirred mixture, with cooling applied if the reaction becomes too vigorous, followed by a short reflux period. iucr.org

The reaction of 2-amino-5-chlorobenzophenone with hydroxylamine can result in the formation of two geometric isomers: the α-oxime and the β-oxime. The α-oxime is generally the major product. google.com It is possible to convert the β-oxime to the more stable α-oxime by heating it in a suitable solvent like chlorobenzene. google.com

Table 1: Synthesis of 5-Chloro-2-Aminobenzophenone Oxime

| Starting Material | Reagents | Solvent | Key Conditions | Product |

| 2-Amino-5-chlorobenzophenone | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol | Reflux | 5-Chloro-2-aminobenzophenone oxime |

Derivatives with Modified Phenyl Rings

One approach involves the Friedel-Crafts acylation of substituted anilines with various benzoyl halides. google.com This allows for the introduction of a wide range of substituents on both aromatic rings. For instance, reacting a substituted aniline (B41778) with a substituted benzoyl halide in the presence of a Lewis acid catalyst like zinc chloride can produce a variety of substituted 2-aminobenzophenones, which can then be converted to their corresponding oximes. google.com

Another strategy involves the palladium-catalyzed C-H acylation of anilides with aldehydes. polyu.edu.hkscispace.com This method allows for the ortho-acylation of anilides, leading to the formation of 2-aminobenzophenone derivatives with diverse substitution patterns on the acylating phenyl ring. polyu.edu.hkscispace.com The reaction is typically carried out using a palladium catalyst, an oxidant like tert-butyl hydroperoxide (TBHP), and an acid. polyu.edu.hkscispace.com This approach offers excellent regioselectivity and tolerates a variety of functional groups on both the anilide and the aldehyde. polyu.edu.hk

Reactions at the Amino Functionality

The primary amino group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities that can significantly alter the molecule's characteristics.

Alkylation Reactions

The amino group of 2-aminobenzophenone and its oxime derivatives can undergo alkylation reactions with various alkylating agents. For instance, the nitrogen atom can be alkylated with lower alkyl halides, alkenyl halides, or alkynyl halides. google.com To achieve selective N-alkylation, the amino group is often first converted into a sulfonamide, such as a tosylamide. wum.edu.pl The introduction of the p-toluenesulfonyl group facilitates the deprotonation of the amino moiety and prevents polyalkylation. wum.edu.pl Subsequent hydrolysis of the tosyl group yields the desired N-alkylated secondary amine. wum.edu.pl

Acylation Reactions

Acylation of the amino group is another important modification. This can be achieved by reacting the this compound with acylating agents such as α-halo-lower alkanoyl halides in the presence of a base. google.comgoogle.com This reaction leads to the formation of 2-(α-halo-lower alkanoylamino)-benzophenone oximes. google.comgoogle.com For example, reaction with chloroacetyl chloride in the presence of a base like sodium hydroxide can yield the corresponding 2-chloroacetamido derivative. google.com

Table 2: Representative Acylation of this compound

| Starting Material | Acylating Agent | Base | Product |

| This compound | α-halo-lower alkanoyl halide | Alkali hydroxide | 2-(α-halo-lower alkanoylamino)-benzophenone oxime |

Formation of Schiff Bases from the Amino Group

The primary amino group of 2-aminobenzophenone and its oxime derivatives readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netnih.gov This reaction is often catalyzed by an acid. nih.gov For instance, the condensation of 2-aminobenzophenone with various carbonyl compounds in the presence of dodecatungstosilicic acid/P2O5 under solvent-free conditions has been reported to produce novel Schiff bases in high yields. researchgate.net Similarly, new Schiff bases have been synthesized through the cyclocondensation of 2-aminobenzophenone oximes with appropriate aldehydes or ketones under acidic conditions. nih.gov These Schiff bases can serve as bidentate ligands for the formation of metal complexes.

Modifications of the Oxime Functionality

The oxime functional group of this compound is a versatile handle for structural modification, allowing for the synthesis of a diverse array of derivatives. The presence of the hydroxyl group and the nitrogen atom enables reactions such as etherification, esterification, and cyclocondensation, leading to compounds with altered physicochemical properties and potential applications in various fields of chemistry.

Etherification and Esterification of the Oxime Hydroxyl Group

The hydroxyl group of the oxime can be readily converted into ether or ester functionalities. These modifications are valuable for altering the lipophilicity, stability, and electronic properties of the parent molecule.

Etherification: The formation of O-alkyl or O-aryl ethers of oximes can be achieved through several synthetic methodologies. A general method involves the O-alkylation of oximes using a combination of triphenylphosphine, carbon tetrachloride, and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a catalytic amount of tetrabutylammonium (B224687) iodide. organic-chemistry.org Another powerful technique is the palladium-catalyzed O-arylation, which allows for the coupling of the oxime with aryl halides, offering a route to O-aryl oxime ethers. organic-chemistry.org

Esterification: The oxime hydroxyl group can be acylated to form the corresponding oxime esters. A common laboratory method for this transformation is the reaction of the oxime with an acylating agent. For instance, this compound can be acylated with α-halo-lower alkanoyl halides, such as chloroacetyl chloride, in the presence of a base like sodium hydroxide. google.com This reaction yields 2-(α-halo-lower alkanoylamino)benzophenone oxime derivatives. google.com A facile procedure for the esterification of ketoximes utilizes N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) as a coupling agent with 4-(dimethylamino)pyridine (DMAP) serving as a catalyst. organic-chemistry.org More recently, visible-light-mediated three-component reactions have been developed for the synthesis of oxime esters from aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters, showcasing a modern and efficient approach to this class of compounds. nih.gov

Table 1: Examples of Etherification and Esterification Derivatives of this compound This table is generated based on general reactions described in the literature and may not represent specific, isolated examples for this compound itself unless cited.

| Derivative Type | Reagents/Reaction Type | Product Structure (General) | Reference |

| O-Alkyl Ether | Triphenylphosphine, CCl4, DBU, TBA-I | organic-chemistry.org | |

| O-Aryl Ether | Pd-Catalysis with Aryl Halide | organic-chemistry.org | |

| O-Acyl Ester | α-Halo-lower alkanoyl halide, Base | google.com | |

| O-Acyl Ester | EDCI, DMAP, Carboxylic Acid | organic-chemistry.org |

Note: R represents an alkyl or aryl group. R' represents a lower alkyl group, and X represents a halogen.

Cyclocondensation Reactions involving the Oxime Nitrogen

The nitrogen atom of the oxime functionality in this compound can participate in cyclocondensation reactions, leading to the formation of various heterocyclic systems. These reactions are significant as they provide access to complex molecular architectures, such as quinazoline (B50416) derivatives.

One notable example is the reaction of this compound with an α-halo-lower alkanoyl halide, like chloroacetyl chloride, in an acidic medium such as glacial acetic acid. google.com This process results in the cyclization to form a 2-halomethyl-4-phenyl-quinazoline 3-oxide. google.com This transformation highlights the dual reactivity of the this compound scaffold, where the amino group first reacts, followed by an intramolecular cyclization involving the oxime nitrogen.

Furthermore, cyclocondensation of this compound with various aldehydes or ketones under acidic conditions can yield either Schiff base derivatives or, depending on the reaction conditions, 1,2-dihydroquinazoline 3N-oxide derivatives. nih.gov For example, the reaction with specific aldehydes can lead directly to the formation of these quinazoline N-oxide rings. nih.gov These reactions underscore the utility of the oxime nitrogen as an internal nucleophile for constructing fused heterocyclic rings.

Table 2: Examples of Cyclocondensation Products from this compound

| Reactant(s) | Reaction Conditions | Product | Reference |

| α-Halo-lower alkanoyl halide | Glacial Acetic Acid | 2-(Halomethyl)-4-phenylquinazoline 3-oxide | google.com |

| Aldehydes or Ketones | Acidic Conditions | 1,2-Dihydroquinazoline 3N-oxide derivatives | nih.gov |

Note: The exact structure of the product depends on the specific aldehyde or ketone used.

Spectroscopic Characterization Methodologies for 2 Aminobenzophenone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-Aminobenzophenone (B122507) oxime. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, along with two-dimensional (2D) techniques, allows for the unambiguous assignment of all atoms in the molecule.

The ¹H NMR spectrum of 2-Aminobenzophenone oxime provides critical information about the chemical environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the hydroxyl (-OH) proton of the oxime group.

The aromatic region will display a complex pattern of multiplets due to the protons on the two phenyl rings. The protons on the aminophenyl ring are particularly influenced by the electron-donating amino group. The signals for the amine and hydroxyl protons are typically broad and their chemical shifts can be sensitive to solvent, concentration, and temperature.

A key aspect of the ¹H NMR analysis is the differentiation between the syn and anti isomers. Spectroscopic studies have revealed significant differences in the chemical shifts of the hydroxyl and amino protons between the two forms. researchgate.net This is largely attributed to the presence of an intramolecular hydrogen bond between the amino group and the oxime nitrogen (N-H···N=C) in the anti isomer, which is absent in the syn isomer. researchgate.net This hydrogen bonding deshields the involved amino proton, causing its signal to appear at a different chemical shift compared to the syn isomer.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 6.5 - 7.8 | Multiplet (m) | Complex pattern due to two different phenyl rings. |

| Amino (-NH₂) | 4.5 - 6.0 | Broad Singlet (br s) | Chemical shift is variable; position differs between syn and anti isomers. |

| Oxime (-OH) | 9.0 - 11.5 | Broad Singlet (br s) | Chemical shift is variable and dependent on solvent and isomerism. |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the asymmetry of the molecule, each carbon atom is expected to have a unique chemical shift, leading to 13 distinct signals in the proton-decoupled spectrum.

The spectrum can be divided into two main regions: the aromatic region (approximately 115-150 ppm) and the signal for the C=N carbon of the oxime group (typically >150 ppm). The carbon attached to the amino group (C-NH₂) is expected to be shielded and appear in the upper field of the aromatic region, while the carbons of the unsubstituted phenyl ring will have shifts similar to those in benzophenone (B1666685).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-H | 115 - 135 | Multiple signals corresponding to the various aromatic carbons. |

| Aromatic C-N | 145 - 155 | Quaternary carbon attached to the amino group. |

| Aromatic C-C=N | 130 - 140 | Quaternary carbon of the aminophenyl ring, attached to the oxime carbon. |

| Aromatic C (unsubstituted ring) | 125 - 140 | Quaternary carbon of the unsubstituted phenyl ring, attached to the oxime carbon. |

| Oxime (C=N) | 150 - 165 | Characteristic downfield shift for the imine-type carbon. |

Two-dimensional NMR techniques are invaluable for confirming the structural assignments of complex molecules like this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, aiding in the assignment of specific protons within each phenyl ring. It could also potentially show a correlation between the NH₂ protons and the ortho-proton on the aminophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons by observing their correlations with nearby protons. For example, the protons of the unsubstituted phenyl ring would show correlations to the C=N carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. This would be particularly useful in distinguishing between the syn and anti isomers by observing the Nuclear Overhauser Effect between the oxime -OH proton and the protons of the nearby phenyl ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These two methods are complementary, as the intensity of an IR absorption depends on the change in the bond's dipole moment during vibration, while Raman intensity depends on the change in its polarizability.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its key functional groups.

O-H Stretching: The hydroxyl group of the oxime typically shows a broad absorption band in the IR spectrum in the region of 3100-3400 cm⁻¹.

N-H Stretching: The amino group gives rise to two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. A significant finding is that the symmetric N-H stretching frequency is lower in the anti isomers compared to the syn forms. researchgate.net This difference is attributed to the intramolecular hydrogen bonding in the anti isomer, which weakens the N-H bond. researchgate.net

C=N Stretching: The carbon-nitrogen double bond of the oxime group results in a characteristic absorption in the 1620-1680 cm⁻¹ range. This band can be observed in both IR and Raman spectra.

Aromatic C-H and C=C Stretching: The aromatic rings give rise to multiple sharp bands. C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| Oxime -OH | Stretching | 3100 - 3400 | IR |

| Amino -NH₂ | Asymmetric & Symmetric Stretching | 3300 - 3500 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| C=N Oxime | Stretching | 1620 - 1680 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by π → π* transitions associated with the conjugated system of the aromatic rings and the C=N bond.

The UV-Vis spectra show marked differences between the syn and anti isomers, which can be used for their characterization. researchgate.net These differences arise from variations in molecular geometry and the presence or absence of intramolecular hydrogen bonding. researchgate.net

Studies have shown two main absorption regions of interest researchgate.net:

220-250 nm Region: In this range, the anti isomers exhibit a maximum at a lower wavelength but with an increased absorption intensity compared to the syn forms.

300-350 nm Region: A broad absorption maximum is observed in this region for both isomers. For the anti form, this band is shifted to a higher wavelength and shows a greater intensity relative to the syn isomer.

Table 4: Summary of UV-Vis Spectral Features for syn and anti-2-Aminobenzophenone Oxime Isomers

| Isomer | Absorption Region (nm) | Wavelength (λmax) Trend | Intensity Trend |

| syn | 220 - 250 | Higher λmax | Lower Intensity |

| anti | 220 - 250 | Lower λmax | Higher Intensity |

| syn | 300 - 350 | Lower λmax | Lower Intensity |

| anti | 300 - 350 | Higher λmax | Higher Intensity |

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of this compound is characterized by the presence of multiple chromophores, including the benzene (B151609) rings and the C=N-OH group. The interaction between the aminophenyl, phenyl, and oxime moieties gives rise to a complex ultraviolet-visible (UV-Vis) spectrum. The molecule exists as syn and anti isomers, which exhibit distinct spectroscopic properties due to differences in their molecular geometry.

The chromophoric system involves π→π* transitions associated with the aromatic rings and the C=N double bond, as well as n→π* transitions originating from the non-bonding electrons on the nitrogen and oxygen atoms. The presence of the amino group (-NH2), an auxochrome, on one of the phenyl rings causes a bathochromic (red) shift of the absorption bands compared to the unsubstituted benzophenone oxime.

Studies on the isomeric forms of 2-aminobenzophenone oximes have revealed notable differences in their UV spectra. The anti isomer typically displays an absorption of increased intensity at a longer wavelength in the 300–350 nm range when compared to the syn isomer. This phenomenon is attributed to the specific molecular geometry of the isomers, with a minor contribution from differences in hydrogen bonding.

| Isomer | Absorption Maximum (λmax) | Key Observations |

|---|---|---|

| anti-2-Aminobenzophenone oxime | ~300-350 nm | Increased absorption intensity and shift to a higher wavelength compared to the syn isomer. guidechem.com |

| syn-2-Aminobenzophenone oxime | ~220-250 nm | Lower absorption intensity in the longer wavelength region compared to the anti isomer. guidechem.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound. Both high-resolution and standard electron ionization techniques provide critical data for its characterization.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound, the molecular formula is C13H12N2O.

The theoretical monoisotopic mass of this compound can be calculated with high precision. HRMS analysis, typically using techniques like electrospray ionization (ESI), measures the experimental m/z value of the protonated molecule [M+H]+. A close correlation between the measured mass and the theoretical mass (typically within a few parts per million, ppm) confirms the molecular formula. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C13H12N2O |

| Theoretical Monoisotopic Mass | 212.09496 Da |

| Predicted m/z of [M+H]+ | 213.10224 |

Fragmentation Pattern Analysis

Electron ionization (EI) mass spectrometry causes the this compound molecule to ionize and subsequently fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint that aids in structural elucidation. While the molecular ion peak (M+) at m/z 212 may be observed, it can sometimes be of low intensity or absent in the spectra of oximes. nih.gov

The fragmentation of this compound can be predicted by analogy to the closely related benzophenone oxime. nih.gov Key fragmentation pathways include:

Loss of a hydroxyl radical (-•OH): A prominent fragment may be observed at m/z 195, corresponding to the [M-OH]+ ion.

Cleavage of the N-O bond: This can lead to various subsequent fragmentation steps.

Formation of benzoyl cation: A peak at m/z 105, corresponding to the [C6H5CO]+ fragment, is characteristic of benzophenone derivatives.

Formation of phenyl cation: A peak at m/z 77, corresponding to the [C6H5]+ fragment, is also commonly observed.

Fragments from the aminophenyl moiety: The presence of the amino group will lead to characteristic fragments, such as a peak at m/z 92 corresponding to the aminophenyl fragment [H2NC6H4]+.

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 212 | [C13H12N2O]+• | Molecular Ion (M+) |

| 195 | [M - OH]+ | Loss of hydroxyl radical |

| 105 | [C6H5CO]+ | Benzoyl cation |

| 92 | [H2NC6H4]+ | Aminophenyl fragment |

| 77 | [C6H5]+ | Phenyl cation |

Crystallographic and Conformational Analysis of 2 Aminobenzophenone Oxime

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical method that provides precise information about the atomic arrangement within a crystal. uol.deuhu-ciqso.es This technique has been instrumental in elucidating the detailed molecular structure of derivatives of 2-aminobenzophenone (B122507) oxime.

Determination of Molecular Conformation and Geometry

Detailed single-crystal X-ray diffraction studies on derivatives, such as 2-amino-5-chlorobenzophenone (B30270) oxime, reveal a non-planar molecular conformation. The structure is characterized by a significant twist between the two aromatic rings attached to the oxime group. iucr.orgresearchgate.netiucr.org

In a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime, the phenyl and the 2-amino-5-chloro benzene (B151609) rings are twisted with respect to each other, subtending a dihedral angle of 80.53 (4)°. iucr.orgiucr.orgnih.gov This twisted conformation is a key feature of the molecule's geometry. The conformation is influenced by torsion angles around the C-C bonds connecting the aromatic rings to the central oxime carbon atom. iucr.org An intramolecular hydrogen bond between the amino group and the oxime oxygen atom (N—H···O) also plays a role in stabilizing this conformation. researchgate.netiucr.org The conformations of the molecules in different polymorphic forms can be quite similar, as shown by overlay plots of monoclinic and triclinic structures. iucr.org

Table 1: Selected Crystallographic Data for 2-amino-5-chlorobenzophenone oxime (Monoclinic Polymorph)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1846 |

| b (Å) | 10.9622 |

| c (Å) | 8.9314 |

| β (°) | 99.716 |

| Dihedral Angle (rings) | 80.53 (4)° |

Data sourced from studies on a 2-amino-5-chlorobenzophenone oxime derivative. iucr.orgnih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Hydrogen bonds are crucial non-covalent interactions that dictate how molecules pack together in a crystal. mdpi.comnih.gov In the crystal structure of the monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime, the most significant intermolecular interaction is a pair of strong O—H···N hydrogen bonds. iucr.orgiucr.orgnih.gov These interactions link molecules into centrosymmetric dimers, forming a distinct R²₂(6) ring motif. iucr.orgresearchgate.net The oxime group, with its hydrogen-bond donor (OH) and acceptor (N) sites, is a key participant in forming these supramolecular structures. nih.gov

Table 2: Hydrogen Bond Geometry for 2-amino-5-chlorobenzophenone oxime (Monoclinic Polymorph)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1—H1O···N2 | - | - | 2.7411 (16) | - |

| N1—H1NA···O1 (intramolecular) | - | - | 2.8875 (19) | - |

Data represents a derivative of 2-aminobenzophenone oxime. Specific bond lengths and angles for H-bonds were not fully detailed in the snippets, but key interaction distances are provided. iucr.orgiucr.org

Polymorphism in this compound Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Derivatives of this compound have been shown to exhibit polymorphism, with different crystal packing arrangements leading to distinct physical properties. iucr.orgcore.ac.uk

Characterization of Monoclinic and Triclinic Polymorphs

The monoclinic polymorph crystallizes in the P2₁/c space group. nih.gov The triclinic polymorph provides an alternative, stable packing arrangement for the molecules. A comparison between these two forms highlights the subtle energetic differences in crystal packing that give rise to polymorphism. iucr.org

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgresearchgate.net By mapping the close contacts between neighboring molecules, it provides a detailed picture of the crystal packing environment.

For the monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime, Hirshfeld analysis reveals the relative contributions of different types of intermolecular contacts. The analysis generates two-dimensional "fingerprint plots" that summarize these interactions. iucr.orgresearchgate.net The most significant contacts are typically H···H, H···C, and those involving heteroatoms like O, N, and Cl. For instance, the analysis shows prominent spots corresponding to the strong O—H···N hydrogen bonds that form the centrosymmetric dimers. iucr.org Comparing the Hirshfeld surfaces of the monoclinic and triclinic polymorphs allows for a quantitative assessment of the differences in their intermolecular contact patterns, providing insight into the relative stability and formation of each crystalline form. iucr.orgnih.gov

Table 3: Intermolecular Contacts from Hirshfeld Surface Analysis for 2-amino-5-chlorobenzophenone oxime (Monoclinic Polymorph)

| Contact Type | Contribution (%) |

|---|---|

| H···H | > 50% (example value) |

| H···C/C···H | ~26.4% (example value) |

| H···O | Significant |

| H···N | Significant |

| H···Cl | Significant |

The table provides a qualitative representation based on typical Hirshfeld surface analysis findings for similar organic molecules, as specific percentages were not fully detailed across the provided search results. H...H and H...C contacts are generally the most abundant. iucr.orgnih.gov

Computational and Theoretical Studies of 2 Aminobenzophenone Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of organic molecules like 2-aminobenzophenone (B122507) oxime. Studies on closely related compounds, such as 2-amino-4'-fluorobenzophenone, frequently employ DFT methods like B3LYP with basis sets such as 6-311+G(d) to analyze structure, reactivity, and spectroscopic properties. researchgate.net

2-Aminobenzophenone oxime can exist as two distinct geometric isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime group. These are the syn (or Z-isomer) and anti (or E-isomer), where the orientation of the hydroxyl (-OH) group is relative to the aminophenyl ring. pleiades.online

DFT calculations are employed to perform geometry optimization for both the syn and anti isomers. This process determines the lowest energy three-dimensional arrangement of atoms for each isomer, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, crystallographic studies on a related derivative, 2-amino-5-chlorobenzophenone (B30270) oxime, have revealed a significant twist between the two aromatic rings, with a dihedral angle of 80.53(4)°. researchgate.net This study also identified the formation of stable, hydrogen-bonded dimers in the crystal structure, a feature that can be predicted and analyzed through computational models. researchgate.net

By calculating the total electronic energy of each optimized isomer, their relative stability can be predicted. The isomer with the lower total energy is considered the more stable and is expected to be the major product in a thermodynamic equilibrium.

Table 1: Predicted Geometrical Parameters for Isomers of this compound Note: The following data is illustrative, based on typical DFT calculation results for similar structures.

| Parameter | syn-Isomer (Z) | anti-Isomer (E) |

|---|---|---|

| C=N Bond Length (Å) | 1.295 | 1.298 |

| N-O Bond Length (Å) | 1.401 | 1.398 |

| C-N-O Bond Angle (°) | 111.5 | 112.0 |

| Relative Energy (kcal/mol) | 0.00 (Reference) | +1.85 |

DFT calculations are a valuable tool for predicting spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants of atoms, which can then be converted into chemical shifts (δ) for comparison with experimental data. nih.govsciforum.net

For complex molecules like oximes, achieving high accuracy requires careful selection of the DFT functional and basis set. Studies on other complex oximes have shown that screening various methods (e.g., B3LYP, CAM-B3LYP, ωB97XD) and basis sets (e.g., 6-31G(d,p), DGDZVP) is necessary to find a computational protocol that yields results in close agreement with experimental spectra. nih.govsciforum.net The accuracy of the simulation is validated by comparing the calculated chemical shifts to those obtained from experimentally recorded spectra. This comparison helps confirm the molecular structure and the assignment of specific resonance signals. schrodinger.com

Table 2: Illustrative Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts (ppm) for this compound Note: This table presents hypothetical data to illustrate the validation process.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (CAM-B3LYP/6-31G(d,p)) | Difference (Δδ) |

|---|---|---|---|

| C=N | 156.8 | 157.2 | -0.4 |

| C (aminophenyl, attached to N) | 148.5 | 148.9 | -0.4 |

| C (aminophenyl, attached to C=N) | 118.2 | 118.0 | +0.2 |

| C (phenyl, attached to C=N) | 135.4 | 135.1 | +0.3 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. DFT calculations provide the energies of these orbitals, allowing for the prediction of the molecule's electronic behavior.

Table 3: Predicted Frontier Molecular Orbital Energies for Isomers of this compound Note: The data is illustrative and based on typical values for related aromatic oximes.

| Parameter | syn-Isomer (Z) | anti-Isomer (E) |

|---|---|---|

| HOMO Energy (eV) | -5.89 | -5.95 |

| LUMO Energy (eV) | -1.21 | -1.15 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.68 | 4.80 |

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. researchgate.net This analysis provides insight into the charge distribution and helps identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

The analysis partitions the total electron density among the atoms, revealing how the presence of different functional groups (like the amino and oxime groups) influences the electronic character of the molecule. Atoms with a more negative Mulliken charge are sites prone to electrophilic attack, while those with a more positive charge are susceptible to nucleophilic attack. This information is crucial for predicting the molecule's reactivity and intermolecular interactions. researchgate.netscience.gov

Table 4: Illustrative Mulliken Atomic Charges for Key Atoms in this compound Note: Values are illustrative, calculated using DFT, and represent partial electronic charge (e).

| Atom | Mulliken Charge (syn-Isomer) | Mulliken Charge (anti-Isomer) |

|---|---|---|

| O (of oxime) | -0.455 | -0.460 |

| N (of oxime) | -0.180 | -0.188 |

| N (of amino group) | -0.510 | -0.512 |

| C (of C=N) | +0.215 | +0.220 |

Molecular Modeling and Semi-Empirical Methods

Alongside DFT, molecular modeling techniques, including less computationally intensive semi-empirical methods, are also used to explore molecular properties, particularly for larger systems or for initial screening. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across the surface of a molecule. It is generated by calculating the electrostatic potential at different points on the electron density surface. These maps are color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would typically show negative potential (red) concentrated around the electronegative oxygen atom of the oxime and the nitrogen atom of the amino group, highlighting their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms of the amino group (-NH₂) and the hydroxyl group (-OH), indicating their electrophilic character. Such maps provide an intuitive and powerful way to predict the sites of intermolecular interactions, such as hydrogen bonding. researchgate.net

Binding Energy and Heat of Formation Calculations for Ligand Systems

Computational calculations are instrumental in predicting the stability of complexes formed between a ligand and a metal ion or a protein. Key parameters derived from these calculations are the binding energy and the heat of formation. The binding energy represents the strength of the interaction between the ligand and the central atom or molecule, with a more negative value indicating a more stable complex. The heat of formation provides information about the energy released or absorbed when a compound is formed from its constituent elements in their standard states.

A notable application of these calculations is in the design of potential radiopharmaceuticals. For instance, computational studies have been conducted on derivatives of this compound, specifically 2-(N-arylmethylideneamine) benzophenone (B1666685) oximes, to evaluate their suitability as ligands for technetium-99m (⁹⁹ᵐTc), a commonly used radionuclide in medical imaging. nih.gov Using molecular modeling with the semi-empirical method ZINDO, researchers have calculated the total energy, binding energy, and heat of formation for theoretically possible complexes of these ligands with ⁹⁹ᵐTc. nih.gov

These theoretical investigations help in predicting which ligand structures are likely to form stable complexes with the metal ion. For example, calculations for a series of Schiff's bases derived from this compound indicated that specific derivatives could form lipophilic complexes with ⁹⁹ᵐTc, a desirable property for brain imaging agents. nih.gov

Below is an interactive data table showcasing representative calculated energetic parameters for a hypothetical this compound derivative complex with ⁹⁹ᵐTc, based on findings from such studies. nih.gov

| Parameter | Calculated Value (kcal/mol) |

| Total Energy | -3785.45 |

| Binding Energy | -150.20 |

| Heat of Formation | 250.78 |

This table is representative of the types of data generated in computational studies of metal complexes with this compound derivatives. The values are illustrative and based on reported research. nih.gov

Furthermore, quantum-chemical methods are employed to calculate protein-ligand binding enthalpies for aminobenzophenone derivatives, which is crucial in drug discovery, for example, in the search for inhibitors of the main protease (Mpro) of SARS-CoV-2. researchgate.net Similarly, binding free energy calculations have been performed for benzophenone imine inhibitors targeting the human estrogen receptor, highlighting that hydrophobic interactions are a primary stabilizing factor in the receptor-inhibitor complexes. nih.gov

Theoretical Investigations of Reaction Mechanisms Involving Oximes

Theoretical studies are also pivotal in elucidating the complex reaction mechanisms involving oximes. The oxime functional group can participate in a variety of chemical transformations, and understanding the step-by-step pathway of these reactions is essential for optimizing reaction conditions and designing new synthetic routes.

One significant area of investigation has been the photochemical reactions of oxime derivatives. For instance, the formation of quinazolines from the irradiation of [2-(methyleneamino)phenyl]methanone oximes has been studied in depth using experimental and theoretical methods. researchgate.net These studies propose a six-electron electrocyclic ring closure mechanism, followed by the loss of a water molecule, to explain the formation of the quinazoline (B50416) product. researchgate.net Theoretical calculations help to rationalize this proposed pathway by examining the energetics of the intermediates and transition states.

The synthesis of quinazolines from 2-aminobenzophenones can also proceed through various non-photochemical routes, and theoretical studies provide insight into these mechanisms as well. One proposed pathway involves the condensation of a 2-aminobenzophenone with a thiourea (B124793) intermediate, followed by intramolecular attack and aromatization. mdpi.com Another mechanism suggests the reaction of 2-aminobenzophenone with an aldehyde to form an oxonium intermediate, which then undergoes further reactions to yield the quinazoline. mdpi.com

Mechanistic fragments for the synthesis of 2-aminobenzophenones themselves, which are key precursors to the oximes, have also been a subject of theoretical interest. wum.edu.pl These studies contribute to a deeper understanding of the fundamental reactivity of these important chemical entities.

Coordination Chemistry and Ligand Design with 2 Aminobenzophenone Oxime

Metal Complex Synthesis Utilizing 2-Aminobenzophenone (B122507) Oxime as a Ligand

The synthesis of metal complexes with 2-aminobenzophenone oxime typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The specific conditions can be tailored to yield complexes with desired stoichiometries and geometries.

The general method for preparing transition metal complexes of this compound involves dissolving the ligand and the corresponding metal salt in a solvent, often ethanol (B145695) or an ethanol-water mixture. niscpr.res.in The reaction mixture is typically heated under reflux for a period ranging from 30 minutes to several hours to ensure complete complex formation. niscpr.res.inairccse.com For instance, complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) can be synthesized by reacting the ligand with the respective chloride or acetate (B1210297) salts of the metals. niscpr.res.innih.gov The resulting solid complexes are then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. niscpr.res.in

In some cases, specific reagents or conditions are employed. For example, the synthesis of Rh(III) complexes may be achieved by reacting RhCl₃ with the oxime ligand. d-nb.info Similarly, iron(II) has been shown to catalyze transformations of related aryl azides, indicating its ability to form complexes with substrates containing the 2-aminobenzophenone core. nih.gov The synthesis of Ni(II) glycinate (B8599266) complexes containing an oxime group has also been reported through a one-pot cascade reaction, showcasing alternative synthetic routes. acs.org

Table 1: General Synthetic Conditions for Metal Complexes of Oxime Ligands

| Metal Ion | Typical Metal Salt | Solvent | Reaction Condition |

|---|---|---|---|

| Mn(II) | MnCl₂·4H₂O, Mn(OAc)₂ | Ethanol | Reflux niscpr.res.innih.gov |

| Co(II) | CoCl₂·6H₂O, Co(OAc)₂ | Ethanol | Reflux niscpr.res.innih.gov |

| Ni(II) | NiCl₂·6H₂O, Ni(OAc)₂ | Ethanol | Reflux niscpr.res.innih.gov |

| Cu(II) | CuCl₂·2H₂O, Cu(OAc)₂·H₂O | Ethanol/Water | Reflux niscpr.res.innih.gov |

| Rh(III) | RhCl₃ | Ethanol | Reflux d-nb.info |

| Fe(II) | FeBr₂ | - | Catalyzes related reactions nih.gov |

This table is illustrative of general methods for similar oxime ligands and may be adapted for this compound.

This compound functions as a chelating agent, binding to a central metal ion through multiple donor atoms to form a stable, ring-like structure. The primary donor sites are the nitrogen and oxygen atoms of the oxime group and the nitrogen atom of the amino group. researchgate.netrsc.org

The ligand typically acts as a bidentate or tridentate ligand. In many complexes, coordination occurs through the nitrogen atom of the amino group and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring. researchgate.netresearchgate.net Alternatively, the ligand can coordinate through the amino nitrogen and the oxime oxygen, particularly after deprotonation of the oxime's hydroxyl group (-NOH to -NO⁻). researchgate.net This deprotonation is often facilitated by the basicity of the reaction medium or the nature of the metal ion.

The presence of both a soft donor (amino nitrogen) and borderline donors (oxime nitrogen and oxygen) allows this compound to coordinate effectively with a wide range of transition metals, which exhibit varying degrees of hardness and softness. The geometry of the ligand, particularly its isomeric form, plays a crucial role in determining which donor atoms are involved in chelation. researchgate.net

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Chelate Ring Size |

|---|---|---|

| Bidentate | Amino Nitrogen, Oxime Nitrogen | 5-membered |

Structural Characterization of Metal Complexes

The structures of metal complexes derived from this compound are elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic methods provide valuable insights into the ligand's coordination mode and the geometry of the resulting metal complex.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand. Upon complexation, characteristic changes in the vibrational frequencies are observed. A shift in the ν(C=N) band of the oxime group and the ν(N-H) band of the amino group indicates their involvement in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. researchgate.net For example, the formation of M-N bonds is often indicated by bands appearing in the 424–438 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment around the metal ion. The d-d transitions observed in the visible region are characteristic of the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). airccse.comnih.gov Charge transfer bands, typically occurring in the UV region, may also be observed. Spectrophotometric studies have been successfully used to investigate the formation of copper(II) complexes with related aminobenzophenone oximes. optica.org

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Cu(II) and Mn(II). airccse.com The ESR spectrum of a Cu(II) complex can distinguish between different geometries. For instance, an axial spectrum with g|| > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, often found in square planar or tetragonally distorted octahedral geometries. airccse.com Mn(II) complexes often show an isotropic signal, which is indicative of an octahedral environment. airccse.com

Table 3: Illustrative Spectroscopic Data for Transition Metal-Oxime Complexes | Metal Complex | Technique | Key Observation | Interpretation | Reference | | :--- | :--- | :--- | :--- | :--- | | Cu(II) Complexes | ESR | Axial spectrum, g|| > g⊥ | d(x²-y²) ground state, distorted octahedral/square planar geometry | airccse.com | | Mn(II) Complex | ESR | Isotropic signal | Octahedral geometry | airccse.com | | Various Complexes | FTIR | Shift in ν(C=N), new ν(M-N) band | Coordination via oxime and amino groups | researchgate.net | | Various Complexes | UV-Vis | d-d transition bands | Information on coordination geometry | airccse.comnih.gov |

Transition metal complexes with oxime-based ligands adopt various coordination geometries depending on the metal ion, its oxidation state, and the stoichiometry of the complex. tandfonline.com

Octahedral Geometry: This is common for metal ions like Co(II), Ni(II), and Mn(II), often involving two tridentate ligands or a combination of bidentate ligands and solvent molecules (e.g., water) to complete the coordination sphere. nih.govnih.gov

Square Planar Geometry: This geometry is frequently observed for Ni(II) and Cu(II) complexes, particularly with bidentate ligands. niscpr.res.innih.gov

Tetrahedral Geometry: Zn(II), being a d¹⁰ ion, often forms tetrahedral complexes.

Distorted Geometries: Due to factors like the Jahn-Teller effect in Cu(II) complexes or the steric constraints of the ligand, distorted geometries such as square pyramidal or tetragonally distorted octahedral are also common. tandfonline.comnih.gov

For example, dinuclear nickel(II) complexes with a related amino-oxime ligand have been shown to feature two Ni(II) ions in a distorted octahedral environment. nih.gov Rhodium(III) complexes with similar ketoxime ligands have been found to adopt an octahedral geometry. d-nb.info

Ligand Isomerism and its Impact on Coordination Properties

Like other ketoximes where the groups attached to the carbon are different, this compound can exist as two geometric isomers: syn and anti. This isomerism arises from the restricted rotation around the C=N double bond. The isomers are defined by the spatial relationship between the phenyl group and the hydroxyl group.

The syn and anti isomers have distinct structural properties that significantly influence their coordination behavior. researchgate.net A key difference is the potential for intramolecular hydrogen bonding. Spectroscopic evidence suggests that the anti form exhibits an intramolecular hydrogen bond between the hydrogen of the amino group and the nitrogen of the oxime (N-H···N=C). researchgate.net This interaction is absent in the syn isomer.

This structural difference has a profound impact on chelation:

The pre-organized structure of the anti isomer, stabilized by the intramolecular hydrogen bond, may favor a specific coordination mode, potentially enhancing the stability of the resulting metal complex.

The steric arrangement of the donor groups differs between the two isomers. This can lead to the formation of complexes with different geometries or stabilities. One isomer might act as a better chelating agent than the other.

The reaction conditions during complex synthesis can sometimes favor the formation of one isomeric complex over another, or even promote isomerization of the ligand itself. d-nb.info

The characterization and separation of these isomers are crucial for understanding and controlling the coordination chemistry of this compound. researchgate.netoptica.org

Table 4: Mentioned Chemical Compounds

| Compound Name | Formula | Role |

|---|---|---|

| This compound | C₁₃H₁₂N₂O | Ligand |

| Manganese(II) chloride | MnCl₂ | Metal Salt |

| Cobalt(II) chloride | CoCl₂ | Metal Salt |

| Copper(II) chloride | CuCl₂ | Metal Salt |

| Nickel(II) chloride | NiCl₂ | Metal Salt |

| Rhodium(III) chloride | RhCl₃ | Metal Salt |

| Iron(II) bromide | FeBr₂ | Metal Salt |

| Zinc(II) chloride | ZnCl₂ | Metal Salt |

| Manganese(II) acetate | Mn(C₂H₃O₂)₂ | Metal Salt |

| Cobalt(II) acetate | Co(C₂H₃O₂)₂ | Metal Salt |

| Copper(II) acetate | Cu(C₂H₃O₂)₂ | Metal Salt |

| Nickel(II) acetate | Ni(C₂H₃O₂)₂ | Metal Salt |

| Zinc(II) acetate | Zn(C₂H₃O₂)₂ | Metal Salt |

| Ethanol | C₂H₅OH | Solvent |

| Water | H₂O | Solvent/Ligand |

| Phenyl 2-pyridyl ketoxime | C₁₂H₁₀N₂O | Related Ligand |

Coordination Behavior of syn and anti Oxime Isomers

The spatial arrangement of substituents around the C=N double bond in this compound results in the existence of syn and anti geometric isomers. This isomerism plays a pivotal role in determining the coordination behavior of the ligand with metal ions. Research has demonstrated distinct differences in the reactivity of these isomers, particularly in the formation of metal complexes.

A key finding in the study of this compound derivatives is the differential coordination ability of the syn and anti isomers, most notably with copper(II) ions. Spectrometric investigations of 2-amino-5-chlorobenzophenone (B30270) oxime, a closely related derivative, revealed that the anti-isomer readily forms a complex with Cu(II) in an aqueous ethanol solution, resulting in a distinct color change. researchgate.net In contrast, the syn-isomer does not produce any observable reaction under the same conditions. researchgate.netresearchgate.net This selective reactivity of the anti-isomer has been utilized as a chemical test to distinguish between the two isomeric forms. researchgate.net

The formation of a stable complex with the anti-isomer is attributed to the favorable stereochemistry of the ligand, which allows for the formation of a chelate ring involving the nitrogen atom of the oxime group and the amino group at the ortho position of the benzene (B151609) ring. In the anti configuration, the hydroxyl group of the oxime is directed away from the aminophenyl ring, which may reduce steric hindrance and facilitate the coordination of the nitrogen atom to the metal center. The amino group can then coordinate to the same metal ion, forming a stable five- or six-membered chelate ring.

In the case of the anti-2-amino-5-chlorobenzophenone oxime, a crystalline copper(II) complex has been isolated and characterized. researchgate.net The stoichiometry of this complex suggests a metal-to-ligand ratio that accommodates the coordination of two ligand molecules per copper ion. researchgate.net

Further studies have explored the reactivity of the anti-isomer of 2-amino-5-chlorobenzophenone oxime with a range of other bivalent cations. These investigations showed that, among nine different cations tested, only copper(II) gave a positive colorimetric response, indicating a high degree of selectivity in the coordination behavior of this ligand. researchgate.netresearchgate.net

The distinct coordination properties of the syn and anti isomers are also reflected in their spectroscopic data. For instance, infrared spectra show differences in the N-H stretching frequencies, suggesting variations in intramolecular hydrogen bonding between the two forms, which can influence their ability to coordinate with metal ions. researchgate.net

Table 1: Coordination Behavior of this compound Isomers with Metal Ions

| Isomer | Metal Ion | Observation | Reference |

| anti-2-amino-5-chlorobenzophenone oxime | Cu(II) | Forms a colored complex | researchgate.netresearchgate.net |

| syn-2-amino-5-chlorobenzophenone oxime | Cu(II) | No reaction observed | researchgate.netresearchgate.net |

| anti-2-amino-5-chlorobenzophenone oxime | Various other bivalent cations | No reaction observed | researchgate.net |

Applications in Organic Synthesis and Material Science

Use as a Precursor in Heterocyclic Synthesis

The strategic placement of the amino group ortho to the benzophenone (B1666685) oxime moiety provides a versatile template for a range of cyclization reactions, making it a valuable starting material for nitrogen-containing heterocycles.

Synthesis of Quinoline (B57606) Derivatives

The construction of the quinoline ring system from 2-aminobenzophenone (B122507) oxime and its parent ketone is a well-established strategy in organic synthesis.

The Friedländer annulation is a classical and widely utilized method for synthesizing quinolines, which involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. 2-Aminobenzophenone is a common substrate for this reaction. nih.govacs.org In a significant modification relevant to the oxime, a solid-phase Friedländer-type synthesis has been developed. This method involves the condensation of 2-aminobenzoyl compounds with an alkoxyamine linker on a solid support to generate a resin-bound oxime. This supported oxime is then treated with ketones in the presence of an acid, such as trifluoroacetic acid (TFA), to afford polysubstituted quinolines via a cyclative cleavage from the solid support. nih.gov This approach offers the advantages of simplified purification and the ability to generate diverse libraries of quinoline derivatives.